

Dapsone-15N2 chemical properties and structure

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Compound of Interest

Compound Name: Dapsone-15N2

Cat. No.: B584252

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An In-depth Technical Guide on the Core Chemical Properties and Structure of **Dapsone-15N2**

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **Dapsone-15N2**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support advanced research and application.

Chemical Identity and Structure

Dapsone-15N2 is an isotopically labeled form of Dapsone, where the two nitrogen atoms in the amino groups are replaced with the Nitrogen-15 (^{15}N) isotope. This labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard in pharmacokinetic and metabolic studies.

IUPAC Name: 4-(4-(^{15}N)azanylphenyl)sulfonyl(^{15}N)aniline[1]

Synonyms:

- DADPS-15N2[2]
- DDS-15N2[2]
- Avlosulfon-15N2[2]
- 4,4'-sulfonyldianiline-15N[3]

- 4,4'-Sulfonylbisbenzeneamine-15N2[2]

Chemical Structure Diagram:

Caption: Chemical structure of **Dapsone-15N2**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Dapsone-15N2**.

| Property | Value | Source |
|-------------------|--|--------------|
| Molecular Formula | C ₁₂ H ₁₂ ¹⁵ N ₂ O ₂ S | [3][4] |
| Molecular Weight | 250.29 g/mol | [1][2][3][4] |
| Accurate Mass | 250.05601859 Da | [1] |
| CAS Number | 287476-19-1 | [1][2][3][4] |
| Appearance | White to slightly off-white solid (Inferred from Dapsone) | |
| Solubility | Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid. Practically insoluble in water. | [5] |
| Storage | 2-8°C Refrigerator | [2] |

Experimental Protocols and Analytical Methodologies

Several analytical methods are employed for the quantification and characterization of Dapsone and its labeled analogues.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A simple and accurate RP-HPLC method has been developed for the analysis of Dapsone, which is applicable to **Dapsone-15N2**.[\[6\]](#)

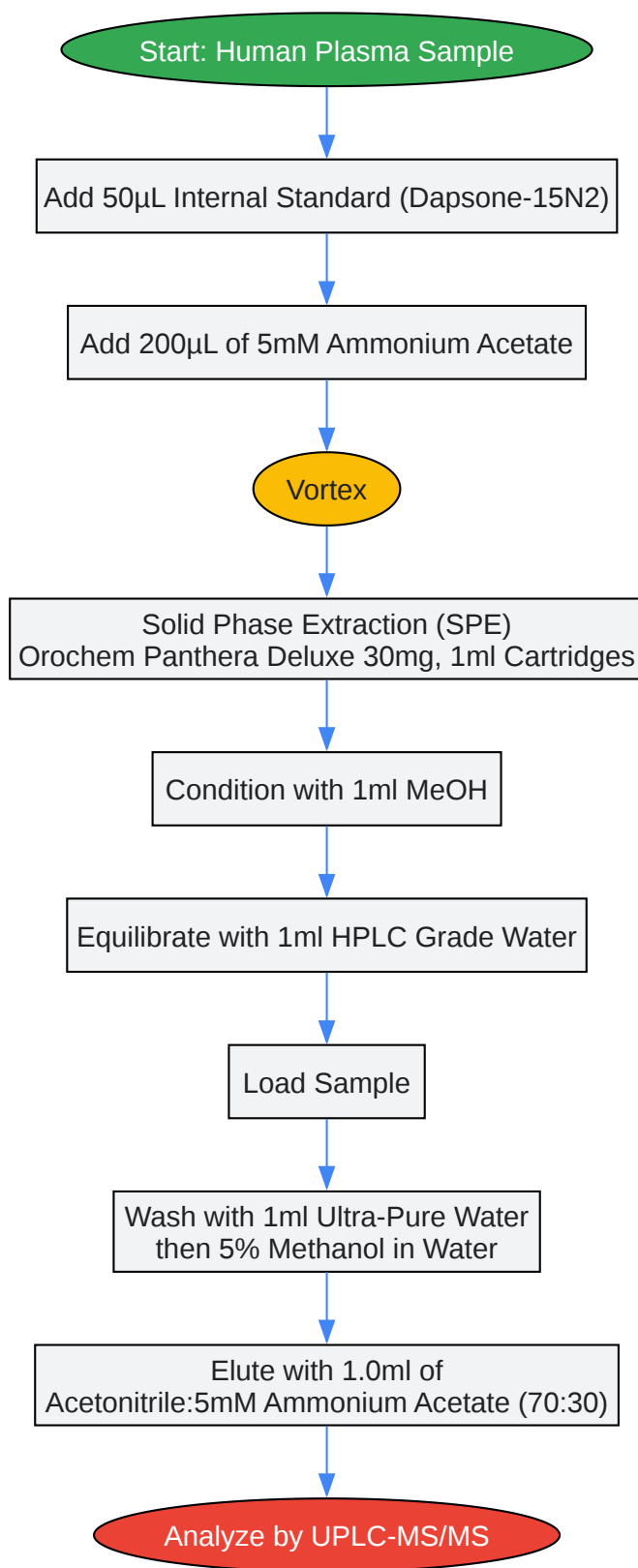
Methodology:

- Column: C18 (250 mm × 4.6 mm, 5 µm)[\[6\]](#)
- Mobile Phase: Methanol:Water (70:30 v/v)[\[6\]](#)
- Flow Rate: 1.0 mL/min[\[6\]](#)
- Detection Wavelength: 295 nm[\[6\]](#)
- Standard Solution Preparation: A stock solution of 100 µg/mL is prepared by dissolving 10 mg of the standard in 100 mL of methanol. Working standards are prepared by serial dilution to achieve concentrations ranging from 5–50 µg/mL.[\[6\]](#)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A sensitive UPLC-MS/MS method is used for the quantification of Dapsone in human plasma, where a deuterated standard (Dapsone-d8) is often used. **Dapsone-15N2** can serve a similar purpose as an internal standard.

Sample Preparation and Extraction Workflow:



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Caption: UPLC-MS/MS Sample Preparation Workflow.

Experimental Details:

- Internal Standard: A working solution of **Dapsone-15N2** would be prepared.
- Extraction: Solid Phase Extraction (SPE) is employed for sample clean-up.[7]
- Chromatography: UPLC is used for separation.
- Detection: Tandem mass spectrometry provides high sensitivity and selectivity for quantification.

Spectrophotometry

A simple spectrophotometric method involves the diazotization of Dapsone followed by a coupling reaction to produce a colored product that can be quantified.[8]

Methodology:

- A standard solution of Dapsone is prepared in 0.1 N hydrochloric acid.
- To an aliquot of the standard solution, 1 mL of 0.1 N HCl and 1 mL of a cold 0.1 N sodium nitrite solution are added and allowed to stand for 5 minutes at 0-5°C for diazotization.[8]
- 1 mL of a 1:10 ammonia-water solution is then added, which results in the formation of a yellow-colored solution.[8]
- The absorbance of the solution is measured at the wavelength of maximum absorption, which is 445 nm.[8]
- The concentration is determined using a calibration curve prepared with known concentrations of the standard. Beer's law is obeyed in the concentration range of 0.2-0.6 mg/mL.[8]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the analytical methods described.

Table 1: RP-HPLC Method Parameters

| Parameter | Value |
|---|--------------------|
| Linearity Range | 5–50 µg/mL |
| Correlation Coefficient (R ²) | > 0.999 |
| Retention Time | ~4.5 ± 0.2 minutes |
| Precision (RSD) | < 2% |

Data from studies on unlabeled Dapsone, applicable to **Dapsone-15N2**.[\[6\]](#)

Table 2: Spectrophotometric Method Parameters

| Parameter | Value |
|---|---------------|
| Wavelength of Max. Absorbance (λ _{max}) | 445 nm |
| Linearity Range (Beer's Law) | 0.2-0.6 mg/mL |

Data from studies on unlabeled Dapsone, applicable to **Dapsone-15N2**.[\[8\]](#)

Applications

Dapsone-15N2 is primarily utilized as an internal standard in bioanalytical methods, such as LC-MS, for the accurate quantification of Dapsone in biological matrices.[\[2\]](#)[\[7\]](#) Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results. It is also a critical tool in metabolic studies to trace the metabolic fate of Dapsone.

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